Thiomorpholine-4-carbothioamide
Description
Thiomorpholine-4-carbothioamide (CAS: 21428-88-6) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀N₂O₂S₂ and a molecular weight of 194.28 g/mol . Its structure comprises a six-membered thiomorpholine ring (where two sulfur atoms replace oxygen in morpholine) and a carbothioamide (-C(=S)-NH₂) group. The compound exists as a 1,1-dioxide derivative, featuring sulfone groups that enhance polarity and intermolecular interactions .
Properties
IUPAC Name |
thiomorpholine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJOIDMZFJQNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501096 | |
| Record name | Thiomorpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72662-56-7 | |
| Record name | Thiomorpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiomorpholine-4-carbothioamide can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with isothiocyanates under mild conditions. The reaction typically proceeds as follows:
Starting Materials: Thiomorpholine and an isothiocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into thiomorpholine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives .
Scientific Research Applications
Thiomorpholine-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized in the development of agrochemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of thiomorpholine-4-carbothioamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfur and nitrogen atoms play a crucial role in forming strong interactions with the target molecules. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Comparative Analysis of Thiomorpholine-4-carbothioamide and Analogs
Physicochemical Differences
- Polarity and Solubility: The 1,1-dioxide derivative exhibits higher polarity due to sulfone groups, favoring solubility in polar solvents like water or DMF.
- Thermal Stability: The 1,1-dioxide has a high melting point (227–229°C), attributed to strong dipole-dipole interactions, whereas pyrimidine-containing analogs (e.g., 6-Thiomorpholinopyrimidin-4-amine) may decompose at lower temperatures due to aromatic ring strain .
Biological Activity
Thiomorpholine-4-carbothioamide is a sulfur-nitrogen heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by research findings and data tables.
Overview of this compound
- Chemical Structure : this compound has the molecular formula and features a carbothioamide group at the fourth position of a thiomorpholine ring.
- Properties : This compound exhibits significant interactions with various enzymes and proteins, influencing their activity and function.
This compound operates through several biochemical pathways:
- Enzyme Interaction : It has been shown to interact with bivalent metal ions and can inhibit or activate various enzymes, including those involved in metabolic processes.
- Cellular Effects : The compound affects cell signaling pathways, gene expression, and cellular metabolism. Notably, it has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential in cancer therapy.
Antimicrobial Activity
This compound exhibits significant antibacterial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Antioxidant Properties
The compound has been recognized for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
Cytotoxicity
Research indicates that this compound derivatives can induce apoptosis in cancer cells. For instance, studies have reported IC50 values indicating potent cytotoxicity against breast cancer cell lines (e.g., MCF-7) with values as low as .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of thiomorpholine derivatives against gram-positive and gram-negative bacteria, revealing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cytotoxic Studies : In vitro studies demonstrated that this compound derivatives significantly inhibited cell proliferation in various cancer cell lines, indicating their potential as anticancer agents .
Table 1: Biological Activities of this compound Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
